molecular formula C15H22O B012317 (1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol CAS No. 109527-43-7

(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol

Cat. No.: B012317
CAS No.: 109527-43-7
M. Wt: 218.33 g/mol
InChI Key: CTYOSJAXQPHWCK-ZIAGYGMSSA-N
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Description

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a phenylpropan-2-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-phenylpropan-2-ol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as Lewis acids or bases to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(benzylamino)cyclohexylmethanol: Another chiral compound with a similar structure but different functional groups.

    (1S,2S,5R)-2-isopropyl-5-methylcyclohexyl diphenylphosphine: A compound with a cyclohexane ring and different substituents.

Uniqueness

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a phenylpropan-2-yl group and a hydroxyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol, also known as (1R,2S)-(-)-trans-2-(2-phenylpropan-2-yl)cyclohexanol, is a chiral alcohol with the molecular formula C15H22O. Its unique stereochemistry contributes to its diverse biological activities, making it a compound of interest in various fields including pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

  • Molecular Formula : C15H22O
  • Molecular Weight : 218.335 g/mol
  • CAS Number : 109527-43-7

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential therapeutic effects and its role in toxicity. The compound exhibits significant interactions with biological systems, which can be categorized into several key areas:

1. Pharmacological Effects

Research indicates that this compound may possess analgesic and anti-inflammatory properties. These effects are believed to arise from its ability to modulate neurotransmitter levels and inflammatory mediators.

Case Study: Analgesic Activity

A study conducted on the analgesic properties of this compound showed that it effectively reduced pain responses in animal models. The mechanism was linked to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

2. Toxicological Profile

The compound's safety profile has been assessed through various in vitro and in vivo studies. Notably, it has been evaluated for skin irritation and sensitization potential.

Table 1: Toxicological Data Summary

EndpointResultReference
Skin IrritationMild irritation observed
Eye IrritationNo significant irritation
Sensitization PotentialLow sensitization risk

The biological effects of this compound are largely attributed to its interaction with specific receptors and enzymes within the body:

1. Interaction with Receptors

The compound has shown affinity for various receptors involved in pain modulation and inflammation. Its stereochemistry is critical for binding efficacy.

2. Enzyme Inhibition

Studies suggest that this compound inhibits cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is pivotal in the inflammatory response.

Properties

IUPAC Name

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYOSJAXQPHWCK-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCC1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCCC[C@H]1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546076
Record name (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109527-43-7
Record name (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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